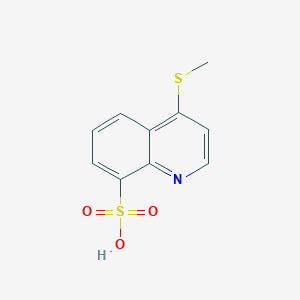![molecular formula C17H21NO B11860205 11-Phenyl-8-azaspiro[5.6]dodec-10-en-9-one CAS No. 88151-78-4](/img/structure/B11860205.png)
11-Phenyl-8-azaspiro[5.6]dodec-10-en-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Phenyl-8-azaspiro[5.6]dodec-10-en-9-one is a spirocyclic compound with a unique structure that includes a phenyl group and an azaspiro ring system. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as a building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-Phenyl-8-azaspiro[5.6]dodec-10-en-9-one typically involves the formation of the spirocyclic ring system through a series of organic reactions. One common method involves the use of 1,2,3-triazole intermediates, which are coupled with other reagents to form the desired spirocyclic structure . The reaction conditions often include the use of catalysts, specific solvents, and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger-scale production, ensuring the purity of the product, and implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
11-Phenyl-8-azaspiro[5.6]dodec-10-en-9-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of new functional groups.
Reduction: Reduction reactions can be used to modify the spirocyclic structure or the phenyl group.
Substitution: The phenyl group and other parts of the molecule can undergo substitution reactions, where one group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might lead to the formation of ketones or aldehydes, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
11-Phenyl-8-azaspiro[5.6]dodec-10-en-9-one has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Industry: It can be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 11-Phenyl-8-azaspiro[5.6]dodec-10-en-9-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of specific enzymes, modulation of receptor activity, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 11-Phenyl-8-azaspiro[5.6]dodec-10-en-9-one include other spirocyclic compounds and derivatives of 1,2,3-triazole. Examples include:
- 8-Azaspiro[5.6]dodec-10-ene
- Spirocyclic pyrrole derivatives
- 1,2,3-Triazole-based spirocycles
Uniqueness
What sets 11-Phenyl-8-azaspiro[56]dodec-10-en-9-one apart is its specific combination of a phenyl group with the azaspiro ring system, which imparts unique chemical and biological properties
Properties
CAS No. |
88151-78-4 |
|---|---|
Molecular Formula |
C17H21NO |
Molecular Weight |
255.35 g/mol |
IUPAC Name |
11-phenyl-8-azaspiro[5.6]dodec-10-en-9-one |
InChI |
InChI=1S/C17H21NO/c19-16-11-15(14-7-3-1-4-8-14)12-17(13-18-16)9-5-2-6-10-17/h1,3-4,7-8,11H,2,5-6,9-10,12-13H2,(H,18,19) |
InChI Key |
MXGUPTIYQQEFRP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CC(=CC(=O)NC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(Piperidin-1-yl)methyl]naphthalene-1-carbonitrile](/img/structure/B11860128.png)
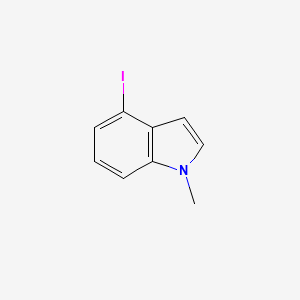
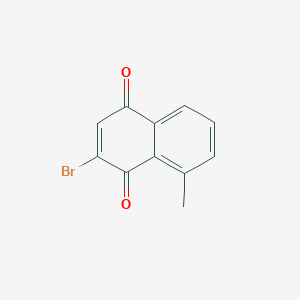



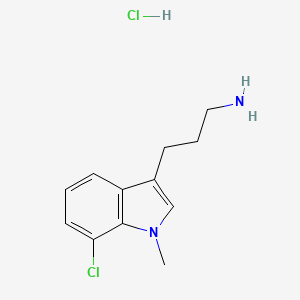
![6-(Perfluoroethyl)pyrrolo[2,1-f][1,2,4]triazin-4-ol](/img/structure/B11860172.png)
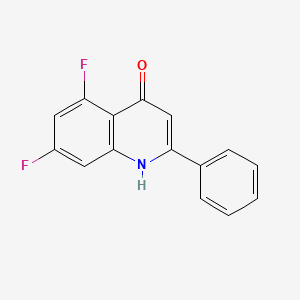
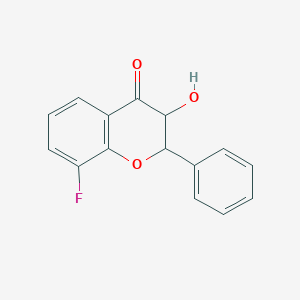
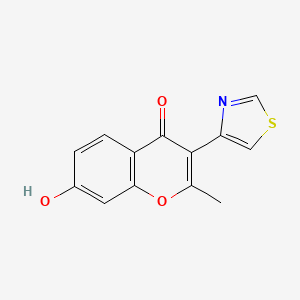
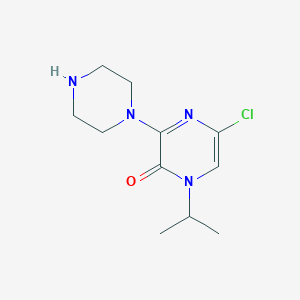
![8-(3-Chloropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B11860219.png)
